O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine
Description
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a hydroxylamine (-O-NH₂) group attached to a 1-(4-tert-butylphenyl)ethyl substituent. The tert-butyl group at the para position of the phenyl ring introduces significant steric bulk and electron-donating effects, which influence the compound’s reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates.
Properties
CAS No. |
184870-54-0 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
O-[1-(4-tert-butylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C12H19NO/c1-9(14-13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 |
InChI Key |
DYMGROYHMUWGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxime Formation via Carbonyl Condensation
The hydroxylamine group reacts with carbonyl compounds (ketones/aldehydes) to form oximes. This reaction is stereospecific and proceeds under mild acidic or neutral conditions.
Example Reaction:
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine + Ketone → Oxime + HO
Key Data:
| Carbonyl Substrate | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| 4-tert-Butylacetophenone | Toluene, 50°C, 4.5 hrs | 89% | |
| 4-Fluorophenylacetone | Acetic buffer (pH 4.5), RT | 85% |
Mechanistic Insight:
The reaction involves nucleophilic attack by the hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. Steric hindrance from the tert-butyl group slows kinetics but does not impede conversion .
Deprotection of tert-Butoxycarbonyl (Boc) Groups
This compound acts as a catalyst in Boc deprotection, leveraging its nucleophilic amine to cleave carbamate-protected amines.
Example Reaction:
R-NH-Boc + O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine → R-NH + CO + tert-butanol
Key Data:
| Substrate | Conditions | Conversion | Reference |
|---|---|---|---|
| Boc-protected triazine | Toluene, 3-methoxypropylamine, 50°C | 90% | |
| Boc-pyridine derivative | SiO, RT | 86% |
Optimization Notes:
-
Sub-stoichiometric amounts of hydroxylamine lead to incomplete deprotection .
-
Azeotropic removal of tert-butanol improves reaction efficiency .
Nucleophilic Substitution with Electrophiles
The hydroxylamine participates in substitutions with activated alkyl halides or sulfonates.
Example Reaction:
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine + R-X → R-O-NH-[1-(4-tert-Butylphenyl)ethyl] + HX
Key Data:
| Electrophile (R-X) | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl chloroformate | DMF, DIPC, RT | 63% | |
| 4-Chloromethylbenzyl bromide | Dioxane, CsCO | 72% |
Side Reactions:
Competitive oxidation to nitroxides occurs under aerobic conditions .
Coordination with Metal Catalysts
The hydroxylamine serves as a ligand in transition-metal complexes, enhancing catalytic activity in cross-coupling reactions.
Example Reaction:
Pd(0) + O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine → Pd-hydroxylamine complex
Key Data:
| Application | Catalyst System | Efficiency | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(dba), XantPhos | 57% isolated yield | |
| Indole boronic acid coupling | CPME:HO, CsCO | 41% |
Limitations:
Steric bulk reduces compatibility with highly hindered substrates .
Reduction to Amines
Controlled reduction converts the hydroxylamine to the corresponding amine.
Example Reaction:
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine → [1-(4-tert-Butylphenyl)ethyl]amine + HO
Key Data:
| Reducing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| LiAlH | THF, 0°C → RT | 68% | |
| H/Raney Ni | Ethanol, 50 psi | 54% |
Caution:
Over-reduction to secondary amines is observed with excess LiAlH .
Scientific Research Applications
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxylamine moiety plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine with structurally related hydroxylamine derivatives, focusing on substituent effects, molecular properties, and applications.
Detailed Research Findings
Steric and Electronic Effects
- Its electron-donating nature may stabilize intermediates in oxidation or coupling reactions.
- O-(3-Trifluoromethylbenzyl)hydroxylamine: The CF₃ group’s electron-withdrawing effect increases the hydroxylamine’s acidity (lower pKa), making it more reactive in electrophilic substitutions. This property is exploited in tetrazolinone synthesis for agrochemicals .
- N-Boc-hydroxylamine : The Boc group shields the NH₂ moiety, reducing its nucleophilicity. This protection is critical in multi-step syntheses to avoid premature deprotection or side reactions .
Stability and Reactivity
- Vinyloxy ethyl derivative : The unsaturated vinyl group introduces reactivity toward radical or ionic polymerization, useful in creating functional polymers. However, this also increases susceptibility to degradation under UV light .
- Trifluoromethylbenzyl derivative : Enhanced stability under acidic conditions due to CF₃’s inductive effect, as demonstrated in the synthesis of Compound 77 under varied reaction conditions .
Biological Activity
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.30 g/mol
The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and may enhance its biological activity.
The biological activity of this compound is primarily attributed to its role as a hydroxylamine derivative, which can interact with various biological targets, including enzymes and receptors. Hydroxylamines are known to participate in redox reactions, potentially leading to the modulation of oxidative stress pathways within cells.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of hydroxamate analogs were evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The following table summarizes the IC values against various cancer cell lines for related compounds:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| 4a | MiaPaca-2 | 20 |
| 4h | HupT3 | 50 |
| 11a | MiaPaca-2 | 40 |
These findings suggest that modifications in the structure of hydroxamic acids can lead to enhanced anticancer activity, indicating a promising avenue for further research on this compound itself .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. A study focusing on phenotypic screening against Mycobacterium tuberculosis revealed that derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This highlights the compound's potential effectiveness against bacterial pathogens .
Case Study: Anticancer Efficacy
A notable case study involved the evaluation of hydroxamic acid derivatives in xenograft models. The results demonstrated that compounds with structural similarities to this compound were able to significantly reduce tumor size compared to control groups. The study emphasized the importance of hydroxamic acid derivatives in reactivating tumor suppressor genes and inducing apoptosis in cancer cells .
Research Findings: Structure-Activity Relationships (SAR)
Research on structure-activity relationships has shown that substituents on the phenolic ring significantly affect biological activity. For example, increasing steric hindrance or introducing electron-donating groups can enhance potency against specific cancer cell lines. This information is critical for optimizing the design of new derivatives based on this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine, and how can reaction efficiency be optimized?
- Methodological Answer : A common strategy involves coupling hydroxylamine derivatives with substituted aryl groups. For example, O-(tert-butyldimethylsilyl)hydroxylamine can react with aryl halides via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) to introduce the tert-butylphenyl moiety . Optimization includes controlling reaction temperature (60–80°C), using ligands like XPhos, and ensuring anhydrous conditions to minimize hydrolysis byproducts. Yield improvements are achieved by adding scavengers (e.g., ethyl trifluoroacetate) to sequester water, as demonstrated in analogous N-amination reactions .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H-NMR : Focus on hydroxylamine proton signals (δ 5.0–6.0 ppm, broad singlet) and tert-butyl protons (δ 1.3 ppm, singlet). Adjacent methylene groups (e.g., CH2 near the hydroxylamine) appear as quartets (δ 3.5–4.5 ppm) .
- UV/Vis Spectroscopy : Monitor λmax near 255 nm, typical for aryl-hydroxylamine conjugates, to confirm electronic transitions .
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) for retention time consistency .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at -20°C, 4°C, and room temperature. Analyze degradation via HPLC every 3 months. Hydroxylamine derivatives are prone to oxidation; thus, argon-purged vials and antioxidants (e.g., BHT) are recommended. Analogous compounds show ≥90% purity retention at -20°C for 5 years , but confirm via periodic LC-MS to detect nitroxide or nitroso byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons). The tert-butyl group enhances steric hindrance, directing regioselectivity. For example, in ketone oxime formation, the bulky tert-butylphenyl group favors attack at less hindered carbonyl sites. Kinetic studies using DFT calculations (e.g., Gaussian 09) can model transition states . Experimental validation involves competitive reactions with substituted aldehydes/ketones .
Q. How can this compound be utilized in the synthesis of bioactive heterocycles, and what are common pitfalls?
- Methodological Answer : This compound is a precursor for tetrazolinones and triazoles. For example, react with ethyl trifluoroacetate under basic conditions to form intermediates for antibacterial agents . Key pitfalls:
- Byproduct Formation : Competing ester hydrolysis can occur; mitigate with water scavengers (e.g., molecular sieves) .
- pH Sensitivity : Maintain pH 7–8 during cyclization to prevent hydroxylamine decomposition .
Q. What strategies resolve contradictions in reported synthetic yields for hydroxylamine derivatives like this compound?
- Methodological Answer : Yield discrepancies often arise from trace metal contamination or moisture. Implement strict inert-atmosphere protocols (glovebox) and pre-dry solvents (MgSO4 or activated 3Å molecular sieves). Compare methodologies: For example, EDCI-mediated couplings (60% yield ) versus Mitsunobu reactions (lower yields due to competing elimination). Use Design of Experiments (DoE) to optimize stoichiometry and catalyst loading .
Q. How does the tert-butyl group influence the metabolic stability of this compound in pharmacological studies?
- Methodological Answer : The tert-butyl group reduces cytochrome P450-mediated oxidation, enhancing metabolic stability. Assess via liver microsome assays (human/rat) with LC-MS quantification. Compare half-life (t1/2) with non-substituted analogs. For example, tert-butyl-substituted compounds show 2–3× longer t1/2 in microsomal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
